
Amlodipine N-Glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amlodipine N-Glucose is a derivative of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The addition of a glucose moiety to amlodipine may alter its pharmacokinetic and pharmacodynamic properties, potentially offering new therapeutic benefits or applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amlodipine N-Glucose typically involves the conjugation of amlodipine with glucose. This can be achieved through various chemical reactions, including glycosylation, where glucose is attached to the amlodipine molecule under specific conditions. The reaction often requires a catalyst and may be carried out in an organic solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions, optimized for yield and purity. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Amlodipine N-Glucose can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.
Substitution: Replacing one functional group with another, which can change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more reactive form of this compound, while reduction could yield a more stable derivative.
科学的研究の応用
Cardiovascular Applications
1. Hypertension Management
Amlodipine is widely recognized for its efficacy in lowering blood pressure. Studies have shown that it can effectively manage hypertension in patients with comorbid conditions such as diabetes mellitus. A notable study indicated that patients with type 2 diabetes and hypertension experienced significant improvements in pedal edema when amlodipine was co-prescribed with a sodium-glucose co-transporter 2 inhibitor, suggesting a synergistic effect that mitigates fluid overload associated with amlodipine use .
2. Insulin Sensitivity and Glucose Tolerance
Research has explored the impact of amlodipine on glucose metabolism. A study involving non-diabetic patients with essential hypertension revealed that while both amlodipine and azelnidipine lowered blood pressure similarly, azelnidipine had a more favorable effect on glucose tolerance compared to amlodipine . This suggests that while amlodipine is effective for hypertension, its effects on glucose metabolism may warrant further investigation.
Neuroprotective Effects
1. Neuroprotection in Ischemic Conditions
Amlodipine has been investigated for its neuroprotective properties, particularly in the context of brain ischemia. A study demonstrated that amlodipine camsylate (a derivative) improved cell viability and proliferation of neural stem cells subjected to oxygen-glucose deprivation (OGD). The findings suggested that the compound enhances mitochondrial function and reduces apoptosis through the activation of survival signaling pathways such as PI3K/Akt . This positions amlodipine N-Glucose as a potential therapeutic agent in neurodegenerative diseases.
Case Studies
1. Clinical Observations of Edema
In a clinical study involving 112 subjects with diabetes and hypertension, it was observed that 48 out of 60 patients receiving amlodipine alongside an SGLT2 inhibitor experienced complete remission of pedal edema after four weeks. This contrasts with only 24 out of 62 patients who had their amlodipine withdrawn, highlighting the significance of co-prescribing strategies to manage side effects while maintaining antihypertensive efficacy .
2. Amlodipine-Induced Hyperglycemia
Another case report highlighted instances of hyperglycemia associated with standard doses of amlodipine, raising concerns about its long-term effects on glycemic control in susceptible populations . This underscores the need for careful monitoring of blood glucose levels in patients prescribed this medication.
Summary Table of Findings
作用機序
The mechanism of action of Amlodipine N-Glucose involves its interaction with calcium channels in vascular smooth muscle and cardiac muscle. By inhibiting the influx of calcium ions, it causes relaxation of these muscles, leading to vasodilation and reduced blood pressure. The glucose moiety may enhance its bioavailability or alter its interaction with molecular targets, potentially offering additional therapeutic benefits.
類似化合物との比較
Similar Compounds
Amlodipine: The parent compound, a widely used calcium channel blocker.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension.
Losartan: An angiotensin II receptor blocker used for hypertension.
Uniqueness
Amlodipine N-Glucose is unique due to the addition of the glucose moiety, which may alter its pharmacokinetic and pharmacodynamic properties. This modification could potentially offer improved therapeutic effects, better bioavailability, or reduced side effects compared to its parent compound and other similar drugs.
特性
分子式 |
C26H35ClN2O10 |
---|---|
分子量 |
571.0 g/mol |
IUPAC名 |
5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35ClN2O10/c1-4-38-26(35)20-16(12-37-10-9-28-24-23(33)22(32)21(31)17(11-30)39-24)29-13(2)18(25(34)36-3)19(20)14-7-5-6-8-15(14)27/h5-8,17,19,21-24,28-33H,4,9-12H2,1-3H3/t17-,19?,21-,22+,23-,24?/m1/s1 |
InChIキー |
OTEHFFALUMYABS-QVHLLCSDSA-N |
異性体SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。